

Comparison of Mpro Inhibitors: Rupintrivir vs. AG7404

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Compound Focus: Rupintrivir

CAS No.: 223537-30-2

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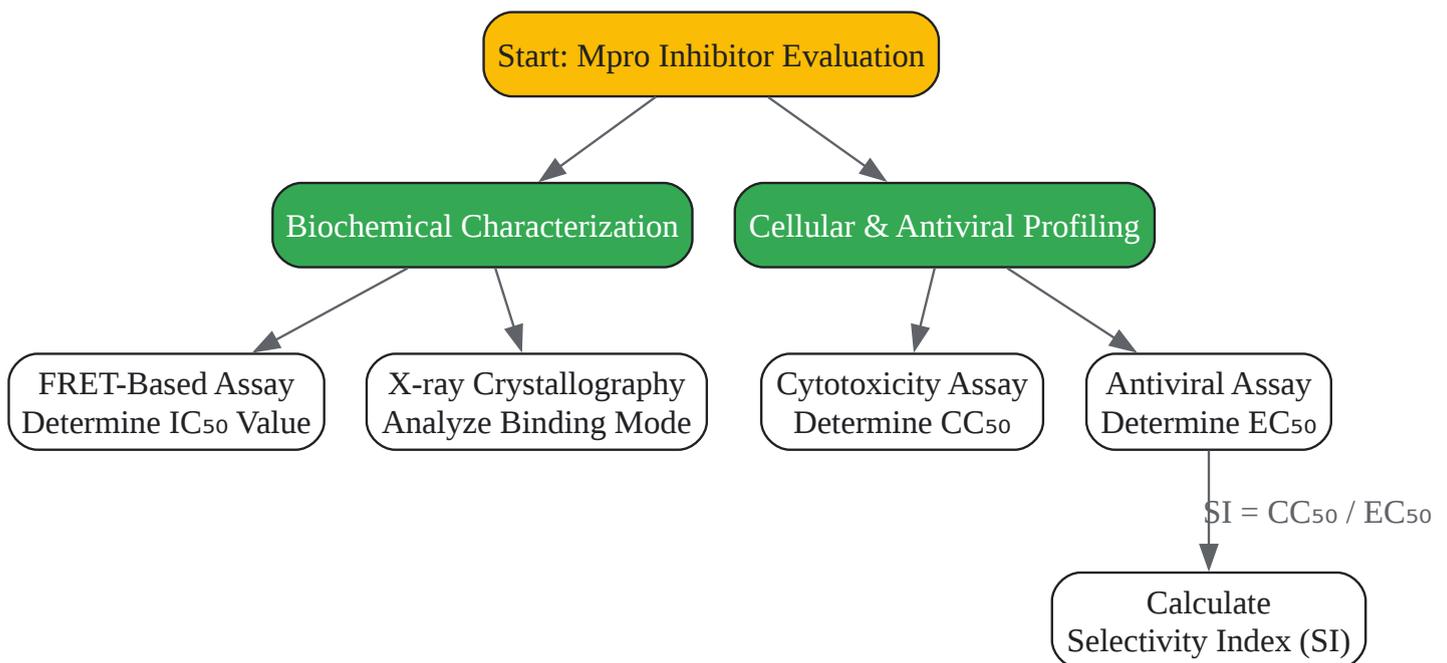
Compound	Biochemical Inhibition IC ₅₀ (SARS-CoV-2 Mpro)	Biochemical Inhibition IC ₅₀ (SARS-CoV-1 Mpro)	Antiviral Activity (Cell-Based)	Key Structural & Experimental Findings
Rupintrivir (AG7088)	101 µM [1] [2]	66 µM [1] [2]	Higher potency and Selectivity Index in a human cell culture model of SARS-CoV-2 infection [1] [2]	Fits less optimally into the Mpro active site compared to AG7404; all interacting protein residues are conserved between SARS-CoV-1 and SARS-CoV-2 Mpro [1] [2]
AG7404	47 µM [1] [2]	29 µM [1] [2]	Antiviral activity confirmed, but with a lower Selectivity Index than Rupintrivir in the same model [1] [2]	Has a better fit to the active site of the target protease than Rupintrivir, as confirmed by crystallographic structures [1] [2]

Experimental Protocols and Methodologies

The data in the table above was generated using standard methodologies in drug discovery for evaluating protease inhibitors [1] [2] [3]:

- **Biochemical FRET Assays:** This standard method measures inhibitor potency by quantifying the reduction in protease activity. The Mpro enzyme cleaves a synthetic peptide substrate labeled with a fluorescent donor and a quencher. Upon cleavage, fluorescence increases. Inhibitors reduce this fluorescence signal, and the **IC₅₀ value** (the concentration at which 50% of the enzyme activity is inhibited) is calculated from dose-response curves [1] [2] [3].
- **Crystallography:** The **crystal structures** of AG7404 and **Rupintrivir** in complex with SARS-CoV-2 Mpro were solved. This technique provides atomic-level resolution of how the inhibitor binds to the enzyme's active site, revealing key interactions and explaining the structural basis for AG7404's superior fit and biochemical potency [1] [2].
- **Cell-Based Antiviral Assays:** These experiments test the inhibitor's ability to protect human cells from live SARS-CoV-2 infection, typically by measuring the reduction of viral cytopathic effect or plaque formation. The **Selectivity Index (SI)** is a critical metric derived from these assays, calculated as the ratio of the compound's cytotoxic concentration to its effective antiviral concentration. A higher SI indicates a safer and more promising drug candidate [1] [2] [4].

The following diagram illustrates the multi-faceted experimental workflow used to characterize these Mpro inhibitors, from biochemical analysis to cellular validation.



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Mechanism of Action and Research Context

- **Irreversible Covalent Inhibition:** Both **Rupintrivir** and AG7404 are **peptidomimetic inhibitors** that function as **irreversible covalent inhibitors**. They mimic the P4 to P1' peptide substrate of the protease and contain an **α,β -unsaturated ester** at the P1' position. This group acts as a Michael acceptor, forming a permanent, stable covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, which leads to irreversible enzyme inactivation [1] [2].
- **Mpro as a Drug Target:** The SARS-CoV-2 Main Protease is a critical enzyme for viral replication. It processes the viral polyproteins translated from the viral RNA into functional non-structural proteins. Because its substrate recognition site is highly conserved and has no closely related human homologs, it is an attractive target for antiviral development [3] [5] [6].

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